

Application Note: Quantitative Analysis of DNA and RNA Methylation

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Compound of Interest		
Compound Name:	SAH-13C10	
Cat. No.:	B12400242	Get Quote

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Introduction

DNA and RNA methylation are crucial epigenetic modifications that play a significant role in regulating gene expression, cellular differentiation, and disease pathogenesis. The ability to accurately quantify methylation levels is essential for researchers in basic science, drug discovery, and clinical diagnostics. While the specific reagent "SAH-13C10" is not found in the public domain, this document provides detailed protocols for widely accepted and robust methods for the quantitative analysis of DNA and RNA methylation.

This application note details the use of Bisulfite Conversion coupled with Quantitative PCR (qMSP) for DNA methylation analysis and introduces the Nm-VAQ (RNase H-based Nm validation and absolute quantification) method for RNA 2'-O-methylation. These methods offer high sensitivity and specificity, making them suitable for a wide range of research applications.

Principle of the Methods

DNA Methylation Analysis using qMSP:

The gold standard for DNA methylation analysis involves the treatment of genomic DNA with sodium bisulfite. This chemical conversion deaminates unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[1][2][3] Subsequent amplification using PCR with primers designed to distinguish between methylated and unmethylated sequences allows for



the quantification of methylation levels at specific loci.[4][5] Quantitative PCR (qPCR) provides a highly sensitive and quantitative readout.

RNA 2'-O-Methylation Analysis using Nm-VAQ:

Nm-VAQ is a method for the validation and absolute quantification of 2'-O-methylation (Nm) in RNA.[6][7] It utilizes a chimeric DNA-RNA probe that hybridizes to the target RNA sequence. RNase H is then used to selectively cleave the RNA strand of the DNA-RNA hybrid at the target site. The presence of a 2'-O-methyl group at the target nucleotide inhibits RNase H cleavage. The methylation ratio can then be quantified by comparing the amount of uncleaved RNA (methylated) to the total amount of RNA using reverse transcription quantitative PCR (RT-qPCR).[7]

Materials and Equipment

- General:
 - Microcentrifuge
 - Vortex mixer
 - Thermomixer or heat block
 - Pipettes and filter tips
 - Nuclease-free water
 - DNA/RNA quantification system (e.g., NanoDrop, Qubit)
 - qPCR instrument
- For DNA Methylation (qMSP):
 - Genomic DNA isolation kit
 - Bisulfite conversion kit (e.g., Zymo EZ DNA Methylation kit)
 - qPCR master mix (SYBR Green or probe-based)



- Methylation-specific and unmethylation-specific primers
- Control DNA (fully methylated and unmethylated)
- For RNA Methylation (Nm-VAQ):
 - Total RNA isolation kit
 - DNase I
 - Chimeric DNA-RNA probes
 - RNase H
 - RT-qPCR kit
 - Gene-specific primers for qPCR

Experimental Protocols

Part 1: Quantitative Analysis of DNA Methylation by qMSP

- 1. Genomic DNA Isolation and Quantification:
- Isolate high-quality genomic DNA from cells or tissues using a commercial kit, following the manufacturer's instructions.
- Quantify the concentration and assess the purity of the isolated DNA using a spectrophotometer or fluorometer. A 260/280 nm absorbance ratio of ~1.8 is indicative of pure DNA.
- 2. Bisulfite Conversion of Genomic DNA:
- Start with 200-500 ng of genomic DNA for optimal conversion.
- Use a commercial bisulfite conversion kit and follow the manufacturer's protocol. This
 typically involves the following steps:



- Addition of CT conversion reagent to the DNA sample.
- Incubation at high temperatures (e.g., 98°C for 8-10 minutes, followed by 64°C for 2.5-3.5 hours) to denature the DNA and allow for bisulfite conversion.[8]
- Desalting and purification of the bisulfite-converted DNA using a spin column or magnetic beads.
- Elution of the purified converted DNA in nuclease-free water or elution buffer.
- The bisulfite-converted DNA can be stored at -20°C.
- 3. Quantitative Methylation-Specific PCR (qMSP):
- Design two pairs of primers for each CpG site of interest: one pair specific for the methylated sequence (contains CG) and another for the unmethylated sequence (contains TG after conversion).
- Set up two separate qPCR reactions for each sample: one with the methylated-specific primers and one with the unmethylated-specific primers.
- qPCR Reaction Setup (per 20 μL reaction):
 - 10 μL 2x qPCR Master Mix
 - 1 μL Forward Primer (10 μΜ)
 - 1 μL Reverse Primer (10 μΜ)
 - 2 μL Bisulfite-Converted DNA (~10-20 ng)
 - 6 μL Nuclease-free Water
- qPCR Cycling Conditions (example):
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:



- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute
- Melt Curve Analysis (for SYBR Green-based assays)
- Include fully methylated and unmethylated control DNA as standards.
- 4. Data Analysis:
- Determine the Ct (cycle threshold) values for both the methylated (M) and unmethylated (U) reactions for each sample.
- The percentage of methylation can be calculated using the following formula:
 - % Methylation = 100 / (1 + 2^(Ct(M) Ct(U)))

Part 2: Quantitative Analysis of RNA 2'-O-Methylation by Nm-VAQ

- 1. Total RNA Isolation and DNase Treatment:
- Isolate total RNA from cells or tissues using a commercial kit.
- Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
- Quantify the RNA concentration and assess its integrity.
- 2. RNase H Cleavage Assay:
- · Hybridization:
 - In a nuclease-free tube, mix:
 - 1 μg Total RNA
 - 10 pmol Chimeric DNA-RNA probe
 - 1x RNase H Reaction Buffer



- Nuclease-free water to a final volume of 18 μL
- Incubate at 95°C for 2 minutes, then cool down slowly to 25°C to allow for probe-RNA hybridization.
- RNase H Digestion:
 - Add 2 μL of RNase H (e.g., 5 units) to the reaction mixture.
 - Incubate at 37°C for 30 minutes.
 - Inactivate the RNase H by heating at 65°C for 20 minutes.
- Set up a parallel control reaction without RNase H.
- 3. Reverse Transcription and Quantitative PCR (RT-qPCR):
- Perform reverse transcription on both the RNase H-treated and control samples using a commercial RT kit and random primers or gene-specific primers.
- Set up qPCR reactions using primers that flank the target methylation site.
- qPCR Reaction Setup (per 20 μL reaction):
 - 10 μL 2x qPCR Master Mix
 - 1 μL Forward Primer (10 μM)
 - \circ 1 μ L Reverse Primer (10 μ M)
 - 2 μL cDNA
 - 6 μL Nuclease-free Water
- Use the same qPCR cycling conditions as described for qMSP.
- 4. Data Analysis:



- Determine the Ct values for the RNase H-treated sample (Ct_RNaseH) and the control sample (Ct_control).
- Calculate the ΔCt = Ct_RNaseH Ct_control.
- The fraction of methylated RNA (F_methylated) can be calculated using the formula:
 - \circ F methylated = $2^{-\Delta Ct}$
- The methylation ratio is then expressed as a percentage:
 - % Methylation = F_methylated * 100

Data Presentation

The following tables provide representative data for the performance of the described assays.

Table 1: qMSP Performance for DNA Methylation Quantification

Feature	Specification
Input DNA	10 ng - 1 μg
Sensitivity	Detects as low as 0.1% methylation
Dynamic Range	0.1% to 100% methylation
Reproducibility	CV < 15%
Specificity	High specificity with properly designed primers

Table 2: Example qMSP Data for a Hypothetical Gene Promoter



Sample	Ct (Methylated)	Ct (Unmethylated)	% Methylation
Control (Unmethylated)	35.2	24.1	0.04%
Control (Methylated)	23.9	34.8	99.8%
Tumor Sample 1	26.5	28.5	15.9%
Tumor Sample 2	24.8	30.1	3.7%
Normal Tissue	32.1	25.3	0.9%

Table 3: Nm-VAQ Performance for RNA Methylation Quantification

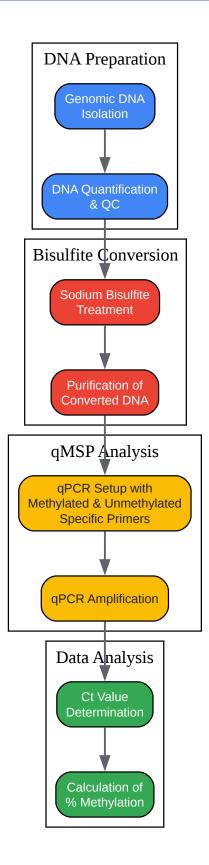
Feature	Specification	
Input RNA	100 ng - 2 μg	
Sensitivity	Detects methylation ratios as low as 1%[7]	
Dynamic Range	1% to 100% methylation	
Reproducibility	High, dependent on qPCR precision	
Specificity	Single-nucleotide resolution	

Table 4: Example Nm-VAQ Data for a Specific mRNA Target

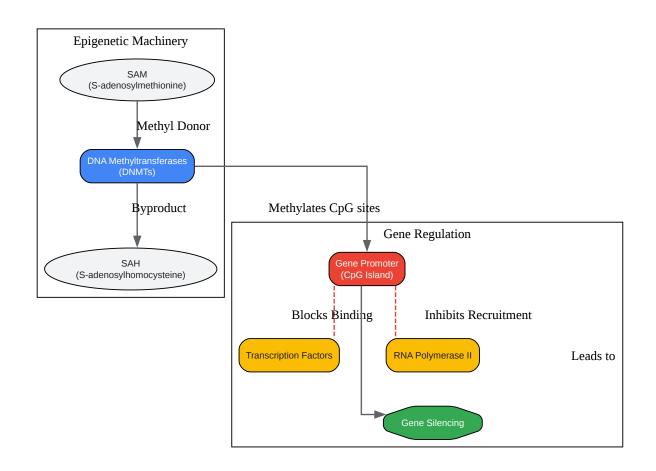
Sample	Ct (Control)	Ct (RNase H)	ΔCt	% Methylation
Wild-Type Cells	22.5	24.8	2.3	20.3%
Methyltransferas e KO Cells	22.8	22.9	0.1	93.3%
Drug-Treated Cells	22.6	26.1	3.5	8.8%

Visualizations









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